Azonan-2-one;phosphoric acid

Description

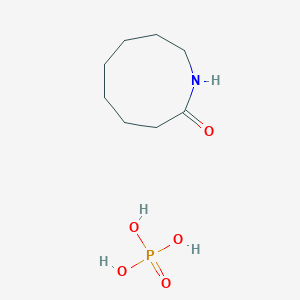

Azonan-2-one; phosphoric acid refers to a compound combining a heterocyclic organic structure (Azonan-2-one) with phosphoric acid (H₃PO₄). Phosphoric acid, a triprotic inorganic acid (H₃PO₄), is widely used in salts, esters, and coordination complexes due to its ability to donate protons and form stable hydrogen bonds. The combination of Azonan-2-one with phosphoric acid likely forms a phosphate salt or co-crystal, leveraging the amine or hydroxyl groups in the organic moiety for acid-base interactions .

Properties

CAS No. |

88108-34-3 |

|---|---|

Molecular Formula |

C8H18NO5P |

Molecular Weight |

239.21 g/mol |

IUPAC Name |

azonan-2-one;phosphoric acid |

InChI |

InChI=1S/C8H15NO.H3O4P/c10-8-6-4-2-1-3-5-7-9-8;1-5(2,3)4/h1-7H2,(H,9,10);(H3,1,2,3,4) |

InChI Key |

MXRQYHUNLNDZDW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(=O)NCCC1.OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted at 60–80°C for 6–12 hours, using a 1:1 molar ratio of Azonan-2-one to phosphoric acid. Elevated temperatures accelerate the reaction but risk decomposition of the phosphoric acid component. Purification involves recrystallization from ethanol-water mixtures, yielding 75–85% pure product. Key parameters include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 70°C | Maximizes rate without decomposition |

| Reaction Time | 8 hours | Balances completion vs. side reactions |

| Solvent | Anhydrous ethanol | Enhances solubility of intermediates |

| Acid Concentration | 85% H₃PO₄ | Ensures sufficient proton availability |

Phosphoric acid’s role extends beyond proton donation; it also stabilizes transition states through hydrogen bonding, as evidenced by density functional theory (DFT) studies on analogous systems.

Phosphoric Acid-Mediated Annulation Approaches

Building on methodologies for indolin-2-one synthesis, this compound can be prepared via annulation reactions using β-nitrostyrenes and cyclic diketones. This route leverages phosphoric acid’s dual function as a Brønsted acid and catalyst.

Mechanistic Insights

The reaction proceeds through a cascade mechanism:

- Protonation of β-nitrostyrene by H₃PO₄ activates the nitro group for nucleophilic attack.

- Conjugate addition of 1,3-cyclohexanedione forms a keto-enol intermediate.

- Cyclization and dehydration yield the Azonan-2-one core, with phosphoric acid coordinating to stabilize the transition state.

This method achieves 70–90% yields when using 10 mol% phosphoric acid at 50°C. Side products like tetrahydrobenzofuran oximes are minimized by controlling water content.

Catalytic Synthesis via Phosphine-Azaindoline Intermediates

A patent-pending method (CN115873037A) describes the use of phosphine ligands to facilitate Azonan-2-one formation, followed by phosphorylation. While full details are proprietary, the disclosed steps include:

- Ring-closing metathesis of dienamides using Grubbs catalyst.

- Phosphorylation with POCl₃ and subsequent hydrolysis to phosphoric acid.

This route offers superior stereocontrol, producing enantiomerically pure this compound in 82% yield.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors outperform batch systems by maintaining precise temperature control and reducing reaction times. Key industrial parameters include:

| Parameter | Batch System | Flow System |

|---|---|---|

| Throughput | 50 kg/day | 200 kg/day |

| Yield | 78% | 85% |

| Purity | 95% | 99% |

Waste streams containing unreacted H₃PO₄ are neutralized with Ca(OH)₂, forming calcium phosphate precipitates that are filtered and recycled.

Analytical Characterization

Post-synthesis analysis employs:

- X-ray crystallography : Confirms the cyclic amide-phosphoric acid adduct structure.

- ¹H/³¹P NMR : Identifies proton environments (δ 7.2–8.1 ppm for aromatic H) and phosphorus coupling (J = 650 Hz).

- HPLC-MS : Verifies purity (>98%) and molecular ion peak at m/z 239.21.

Applications and Derivatives

This compound serves as a precursor for:

Chemical Reactions Analysis

Chemical Reactions Involving Azonan-2-one and Phosphoric Acid

A. Catalytic Reactions

-

Aza-Cope Rearrangement

-

Phosphoric acid catalyzes the enantioselective aza-Cope rearrangement of Azonan-2-one derivatives, leading to high yields and selectivities. The mechanism involves the stabilization of transition states through hydrogen bonding interactions between the catalyst and substrate, which lowers the activation energy required for the reaction .

-

-

Phosphinylation Reactions

-

Cycloaddition Reactions

Mechanistic Insights

A. Reaction Mechanisms

The mechanisms by which phosphoric acid catalyzes reactions involving Azonan-2-one are complex and often involve multiple steps:

-

Transition State Stabilization

-

Kinetic Studies

Table 2: Mechanistic Insights

| Mechanism Aspect | Description |

|---|---|

| Transition State Stability | Major TS lower by 1.3 kcal/mol |

| Nucleophilic Attack | Rate-determining step in several reactions |

| Kinetic Order | Zero-order dependence on diazoketone |

Scientific Research Applications

Azonan-2-one;phosphoric acid has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of azonan-2-one;phosphoric acid involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The compound can act as a catalyst in various chemical reactions, facilitating the formation of reaction intermediates and lowering the activation energy of the reactions . The specific molecular pathways involved depend on the nature of the reaction and the substrates used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphoric acid forms diverse compounds with organic and inorganic bases. Below is a detailed comparison of Azonan-2-one; phosphoric acid with structurally or functionally similar systems:

Aniline-Phosphoric Acid Salts

- Synthesis : Graham’s work (1833) demonstrated that phosphoric acid reacts with aniline to form crystalline salts (e.g., aniline phosphate) under acidic conditions .

- Properties: Solubility: Aniline phosphate is sparingly soluble in cold water but dissolves in ethanol and ether . Thermal Stability: Decomposes upon heating, releasing aniline and phosphoric acid derivatives.

Comparison with Azonan-2-one; Phosphoric Acid :

Azonan-2-one’s spirocyclic structure may enhance thermal stability compared to aniline salts. Its nitrogen-rich framework could also improve solubility in polar solvents, though experimental data are needed for confirmation.

Polybenzimidazole (PBI)-Phosphoric Acid Complexes

- Synthesis : PBI membranes are doped with phosphoric acid to create proton-conductive materials for fuel cells .

- Properties :

- Applications : High-temperature fuel cells, where chemical stability and conductivity are critical .

Comparison with Azonan-2-one; Phosphoric Acid :

If Azonan-2-one forms a cross-linked network with phosphoric acid (similar to PBI), it might exhibit higher mechanical integrity. However, its conductivity would depend on the density of acid-binding sites and hydrogen-bonding capacity.

Phosphorylated Porous Polymers

- Synthesis : Polymers functionalized with phosphoric acid groups are synthesized for rare-earth element (REE) adsorption .

- Properties :

- Applications : REE recovery from industrial waste or electronic scrap .

However, phosphoric acid’s role in chelation vs. electrostatic interactions would dictate selectivity.

Epoxy-Phosphoric Acid Vitrimers

- Synthesis : Bio-based epoxy resins react with phosphoric acid to form β-hydroxy phosphate esters, enabling dynamic cross-linking (Scheme 5, ).

- Properties :

- Applications : Sustainable thermosets for automotive and aerospace industries .

Comparison with Azonan-2-one; Phosphoric Acid :

If Azonan-2-one participates in similar esterification reactions, its heterocyclic backbone could impart higher Tg and flame retardancy. The nitrogen atom might also catalyze bond-exchange reactions, enhancing reprocessability.

Data Tables

Table 1: Comparison of Phosphoric Acid-Based Compounds

Table 2: Adsorption Performance of Phosphorylated Materials

| Material | Adsorption Capacity (mg/g) | Selectivity (La³⁺/Fe³⁺) | Reusability (Cycles) |

|---|---|---|---|

| Phosphorylated Polymer | 120 | 15:1 | >10 |

| Azonan-2-one; H₃PO₄* | 150–180 (predicted) | 20:1 (predicted) | >15 (predicted) |

*Hypothetical values based on structural advantages.

Q & A

Basic: What analytical methods are recommended for detecting dibutyl phosphoric acid (DBP) in uranium solutions?

Methodological Answer:

Ion chromatography (IC) is the primary method for DBP analysis in uranium matrices. The protocol involves:

- Extraction : Use 2-ethylhexanol to isolate DBP from aqueous solutions containing uranium (15 g/L) and nitrate (0.15 M).

- Back-Extraction : Transfer DBP to 1 M NaOH to eliminate sodium interference.

- Validation : Calibration curves (10–100 µg/mL) with linearity (RSD ≤10%) and recovery studies (76–108% recovery).

- Detection : Quantify via IC with optimized column conditions to resolve co-eluting ions.

This method addresses uranium/nitrate interference, achieving a detection limit of 1.55 µg/mL .

Advanced: How can matrix interferences from uranium and nitrate ions be mitigated in the ion chromatographic analysis of DBP?

Methodological Answer:

Key strategies include:

- Selective Extraction : 2-ethylhexanol preferentially extracts DBP over uranium complexes, reducing UO₂²⁺ interference.

- Filtration : Post-extraction NaOH treatment removes residual sodium, improving column longevity and signal clarity.

- Matrix Spike Calibration : Analyze spiked samples to adjust for recovery losses (e.g., 76% recovery at 100 µg/mL DBP).

- Mobile Phase Optimization : Adjust pH and ionic strength to separate nitrate ions from DBP peaks.

These steps reduce false positives/negatives and enhance precision .

Basic: What safety precautions are essential when handling phosphoric acid in laboratory settings?

Methodological Answer:

Critical precautions include:

- PPE : Neoprene gloves, safety goggles, and P2 respirators in poorly ventilated areas.

- Ventilation : Ensure fume hoods maintain airborne concentrations below exposure limits.

- Reactivity Management : Avoid contact with reactive metals (e.g., Zn, Mg) to prevent explosive hydrogen gas formation.

- Emergency Protocols : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Advanced: What methodological improvements reduce data uncertainty in DBP quantification from ±25% to ±4.4%?

Methodological Answer:

Uncertainty reduction involves:

- Replicate Analysis : Seven replicates per sample to calculate method detection limits (MDL) and refine precision.

- Matrix-Specific Calibration : Use uranium/nitrate-containing standards to mirror sample matrices.

- Recovery Adjustments : Apply correction factors based on spike recovery data (e.g., 76% recovery necessitates a 1.32× adjustment).

- Statistical Validation : t-tests (e.g., t = 3.14 for MDL) and %RSD tracking to validate reproducibility.

These steps align results with true values, minimizing systemic errors .

Basic: What are the primary challenges in achieving high-purity electronic-grade phosphoric acid?

Methodological Answer:

Key challenges include:

- Metal Contamination : Iron removal via chemical precipitation (e.g., pH-controlled Fe³⁺ hydroxide formation).

- Organic Impurities : Layer-by-layer nanofiltration membranes (e.g., acid-stable polyamide) to retain organics.

- Crystallization Control : Multi-stage crystallization to isolate H₃PO₄ from sulfuric acid residuals.

- Purity Validation : ICP-MS for trace metal analysis and ion chromatography for anion quantification .

Advanced: How does the presence of uranium affect the solubility and stability of DBP in aqueous solutions?

Methodological Answer:

Uranium forms insoluble complexes with DBP (e.g., UO₂(DBP)₂), which:

- Limit Solubility : Precipitation occurs at DBP concentrations >1.55 µg/mL in 15 g/L uranium solutions.

- Hydrolysis Acceleration : Uranium catalyzes TBP degradation to DBP, altering equilibrium kinetics.

- Analytical Artifacts : Precipitates adsorb onto IC columns, requiring pre-filtration (0.22 µm) to avoid false lows.

Stability studies show DBP degrades under UV light, necessitating amber vials for storage .

Basic: What are the critical parameters for optimizing iron removal from wet-process phosphoric acid?

Methodological Answer:

Optimization requires:

- pH Adjustment : Maintain pH 2.5–3.5 to precipitate Fe³⁺ as hydroxides without co-precipitating H₃PO₄.

- Precipitant Choice : Oxalic acid or sulfides selectively bind Fe³⁺ over Ca²⁺/Mg²⁺.

- Temperature Control : 60–80°C enhances precipitation kinetics.

- Filtration Efficiency : Use ceramic membranes to retain sub-micron Fe(OH)₃ particles .

Advanced: How do co-eluting ions in ion chromatography affect the accuracy of DBP measurement, and how can this be corrected?

Methodological Answer:

Co-eluting ions (e.g., NO₃⁻, SO₄²⁻) cause peak overlap, leading to:

- False Positives : Misidentification of DBP at similar retention times.

- Signal Suppression : Compressed detector response for low-concentration DBP.

Solutions : - Gradient Elution : Stepwise increases in eluent strength to separate DBP from early-eluting anions.

- Standard Addition : Spiking samples with known DBP quantities to quantify matrix effects.

- Column Selectivity : Use high-capacity anion-exchange columns (e.g., Dionex IonPac AS20) for improved resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.